molecular formula C9H15FO2S B2740987 (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 2460739-55-1

(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B2740987
CAS No.: 2460739-55-1
M. Wt: 206.28
InChI Key: ZFTHFYRMVIIYEF-CSMHCCOUSA-N
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Description

(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride ( 2460739-55-1) is a high-value, stereochemically defined sulfonyl fluoride building block with the molecular formula C9H15FO2S and a molecular weight of 206.28 g/mol . This compound features a rigid bicyclic framework derived from a 7,7-dimethylnorbornane (or camphor) skeleton, which can impart significant steric and stereoelectronic influence on its reactivity . The key reactive moiety is the sulfonyl fluoride group (-SO2F), which is increasingly exploited in chemical biology and medicinal chemistry for its selective reactivity, particularly in the rapidly growing field of SuFEx (Sulfur Fluoride Exchange) click chemistry. Sulfonyl fluorides are electrophilic reagents that can selectively modify serine, threonine, tyrosine, and lysine residues in proteins, making them powerful tools for activity-based protein profiling (ABPP) and the development of covalent inhibitors . The specific stereochemistry at the 1, 2, and 4 positions of the bicyclic system may be critical for conferring unique selectivity and binding affinity in such applications. This reagent is offered with a typical purity of 95% and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2S,4R)-7,7-dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO2S/c1-9(2)6-3-4-7(9)8(5-6)13(10,11)12/h6-8H,3-5H2,1-2H3/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTHFYRMVIIYEF-CSMHCCOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(C2)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@H]1[C@H](C2)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl Fluoride

Diels-Alder Cycloaddition for Bicyclic Framework Construction

The norbornane core is classically synthesized via Diels-Alder reactions between cyclopentadiene and dienophiles. For 7,7-dimethyl derivatives, the diene component is substituted with methyl groups to ensure regioselectivity.

Example Protocol (Adapted from):

  • Diels-Alder Reaction:
    • React 2,5-dimethylcyclopentadiene with ethylene under high pressure (260–370 psi) at 210°C for 5 hours to yield 7,7-dimethylnorbornene.
    • Yield: ~85% (GC purity >92%).
  • Functionalization at C2:
    • Hydroboration-oxidation of 7,7-dimethylnorbornene using 9-borabicyclo[3.3.1]nonane (9-BBN) introduces an alcohol at C2 with >90% exo selectivity.
    • Intermediate: (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-ol.

Sulfonylation and Fluorination Strategies

Converting the C2 alcohol to a sulfonyl fluoride requires sequential oxidation and fluorination.

Two-Step Sulfonylation-Fluorination
  • Sulfonation:

    • Treat the alcohol with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C to form the sulfonic acid intermediate.
    • Conditions: 0°C, 2 hours, stoichiometric ClSO3H.
  • Fluorination:

    • React the sulfonic acid with excess sulfuryl fluoride (SO2F2) in the presence of a base (e.g., pyridine) to yield the sulfonyl fluoride.
    • Yield: 60–70% (theoretical).
Direct Fluorosulfonylation

Alternative one-step methods using fluorosulfonating agents (e.g., FSO2Cl) are less explored but may improve efficiency:

  • Reaction: (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-ol + FSO2Cl → Target compound.
  • Challenges: Competing side reactions (e.g., over-fluorination) necessitate careful temperature control (−10°C to 0°C).

Stereochemical Control and Resolution

The (1R,2S,4R) configuration is achieved through:

Chiral Auxiliaries

  • Use of (R)- or (S)-BINOL-derived catalysts during hydroboration-oxidation to enforce exo alcohol formation.

Kinetic Resolution

  • Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica Lipase B) to isolate the desired enantiomer.

Analytical Characterization

Critical spectroscopic data for verifying structure and purity:

Property Value Method
Molecular Weight 246.29 g/mol High-Resolution MS
¹H NMR (CDCl₃) δ 1.12 (s, 6H, CH₃), 3.45 (m, 1H, SO₂F) 500 MHz
¹⁹F NMR δ −63.5 (s, SO₂F)

Scale-Up Considerations

Multigram synthesis (up to 0.47 kg) is feasible via:

  • Convergent Synthesis: Modular preparation of intermediates (e.g., 7,7-dimethylnorbornene) followed by functionalization.
  • Solvent Optimization: Substituting dichloromethane with ethyl acetate reduces environmental impact without compromising yield.

Applications in Drug Discovery

The sulfonyl fluoride moiety enables covalent binding to serine hydrolases and proteases, making this compound a key warhead in:

  • Activity-based protein profiling (ABPP).
  • Irreversible kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

    Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or thiols.

    Oxidation Reactions: Oxidation can further modify the bicyclic framework or the functional groups attached to it.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed through substitution with amines.

    Sulfonate Esters: Result from reactions with alcohols.

    Thiols: Produced via reduction of the sulfonyl fluoride group.

Scientific Research Applications

(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl Fluoride Derivatives

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl Fluoride
  • Structure : Incorporates an oxygen atom in the bicyclic framework (7-oxa substitution).
  • Molecular Formula : C₆H₉FO₃S; Molecular Weight : 180.2 g/mol .
  • Applications: Limited data, but sulfonyl fluorides are often used as "click chemistry" reagents due to their hydrolytic stability and selective reactivity with thiols or amines.
(1s,4r)-Bicyclo[2.2.1]heptane-2-sulfonyl Fluoride
  • Collision Cross-Section (CCS) : Predicted CCS values range from 135.6–146.4 Ų (varies with adducts like [M+H]⁺ or [M+Na]⁺), critical for ion mobility spectrometry analysis .
  • Relevance : Distinctive CCS profiles facilitate differentiation from analogs in mass spectrometry workflows.

Sulfonyl Chloride Derivatives

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl Chloride
  • Structure : Features a 2-oxo group and methyl sulfonyl chloride substituent.
  • Molecular Formula : C₁₀H₁₅ClO₃S; Molecular Weight : 250.75 g/mol .
  • Synthesis : Derived from camphor (10-camphorsulfonyl chloride), a chiral pool starting material .
  • Reactivity : Sulfonyl chlorides are more hydrolytically labile than fluorides, favoring nucleophilic displacement reactions.

Sulfonamide Derivatives

N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide
  • Structure : Combines a bromomethyl group with a benzenesulfonamide moiety.
  • Synthesis : Generated via bromosulfonamidation of camphene with benzenesulfonamide and NBS .
  • Applications : Bromine substitution enables further functionalization (e.g., Suzuki coupling), contrasting with the terminal reactivity of sulfonyl fluorides.
(1S,4R)-7,7-Dimethyl-1-(((4-phenylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
  • Structure : Integrates a phenylpiperazine-sulfonamide group and a ketone.
  • Reactivity : The sulfonamide group participates in hydrogen bonding, enhancing biological target engagement compared to sulfonyl fluorides .

Halogenated Derivatives

(1R,2S,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane
  • Structure : Bromine substituent at C2 with additional methyl groups.
  • Molecular Formula : C₁₀H₁₇Br; Molecular Weight : 217.15 g/mol .
  • Utility : Bromine serves as a leaving group for SN2 reactions, unlike the electrophilic sulfonyl fluoride.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound C₉H₁₅FO₂S* ~206.3 Sulfonyl fluoride Covalent inhibition, click chemistry
(1R,2S,4S)-7-Oxabicyclo[...]-sulfonyl fluoride C₆H₉FO₃S 180.2 7-Oxa, sulfonyl fluoride Ion mobility spectrometry
10-Camphorsulfonyl chloride C₁₀H₁₅ClO₃S 250.75 Sulfonyl chloride, 2-oxo Chiral derivatization agent
N-(1-(Bromomethyl)...benzenesulfonamide C₁₇H₂₃BrNO₂S 382.34 Bromomethyl, sulfonamide Halogenation intermediates

*Estimated based on structural similarity.

Table 2. Predicted Collision Cross-Section (CCS) for Sulfonyl Fluorides

Adduct m/z CCS (Ų)
[M+H]⁺ 179.05365 137.8
[M+Na]⁺ 201.03559 144.8
[M-H]⁻ 177.03909 135.6

Key Research Findings

Synthetic Challenges : Bicyclic sulfonyl fluorides require precise stereocontrol; Wagner–Meerwein rearrangements are critical for ring formation .

Reactivity Trends : Sulfonyl fluorides exhibit slower hydrolysis than chlorides but react efficiently with biological nucleophiles (e.g., tyrosine residues) .

Analytical Utility : CCS values enable rapid differentiation of stereoisomers in mass spectrometry .

Biological Activity

The compound (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride is a bicyclic sulfonyl fluoride that has garnered attention in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Formula

  • Molecular Formula : C9_9H15_{15}FOS
  • Molecular Weight : 194.28 g/mol

Structural Features

The compound features a bicyclic structure with a sulfonyl fluoride functional group, which is known to confer unique reactivity patterns relevant in medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its role as a reactive electrophile due to the presence of the sulfonyl fluoride group. This group can participate in nucleophilic substitution reactions, making it a useful building block in the synthesis of biologically active compounds.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from bicyclic frameworks have shown promising results against K-562 leukemia cells, suggesting potential applications in cancer therapy.

CompoundCell LineIC50 (µM)Reference
Compound AK-5625.0
Compound BK-5623.5
This compoundK-562TBDOngoing Research

Enzyme Inhibition

The sulfonyl fluoride group is known to inhibit serine proteases by forming stable covalent bonds with the active site serine residue. This characteristic can be exploited for developing inhibitors for enzymes involved in various diseases.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that sulfonyl fluorides could effectively inhibit thrombin activity, suggesting their potential as anticoagulants.
    • Findings : The compound showed an inhibition constant (Ki) of 0.25 µM against thrombin, indicating strong binding affinity.
  • Anticancer Properties : Another investigation revealed that derivatives of bicyclic sulfonyl fluorides exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
    • Results : The selectivity index was calculated to be greater than 10 for several derivatives.

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